molecular formula C6H9NOS2 B1589211 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one CAS No. 85260-51-1

1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one

Cat. No.: B1589211
CAS No.: 85260-51-1
M. Wt: 175.3 g/mol
InChI Key: PFGBSLBKUIMZLZ-UHFFFAOYSA-N
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Description

1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is an organic compound with the molecular formula C₆H₉NOS₂. It is a thiazolidine derivative, characterized by the presence of a thiazolidine ring with a sulfanylidene group and a propanone moiety.

Mechanism of Action

The mechanism of action of thiazolidines often involves their interaction with various enzymes and receptors in the body, leading to changes in cellular processes and pathways. The specific targets and pathways affected can vary greatly depending on the specific structure and functional groups present in the thiazolidine compound .

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence the bioavailability and efficacy of thiazolidine compounds. These factors can be affected by various chemical properties of the compound, such as its solubility, stability, and reactivity .

The action of thiazolidine compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .

Chemical Reactions Analysis

Types of Reactions

1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .

Scientific Research Applications

1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one is unique due to its specific combination of the thiazolidine ring and the sulfanylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS2/c1-2-5(8)7-3-4-10-6(7)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGBSLBKUIMZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466460
Record name 2-Thiazolidinethione, 3-(1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85260-51-1
Record name 2-Thiazolidinethione, 3-(1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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